(Rac)-Nebivolol-d2,15N

Description

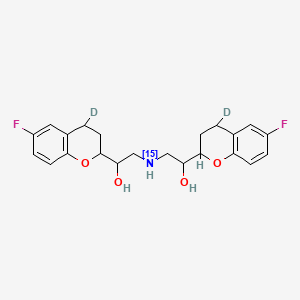

Structure

2D Structure

Properties

Molecular Formula |

C22H25F2NO4 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1 |

InChI Key |

KOHIRBRYDXPAMZ-BEEBXBCDSA-N |

Isomeric SMILES |

[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of (Rac)-Nebivolol-d2,15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The synthesis of (Rac)-Nebivolol involves the coupling of two key chroman-based intermediates. The strategy outlined here focuses on the introduction of the isotopic labels at specific, synthetically accessible positions. The deuterium atoms will be incorporated into one of the ethylene bridges, and the ¹⁵N atom will be introduced as the central amine.

The general synthetic approach for Nebivolol involves the preparation of two key epoxide intermediates derived from 6-fluorochroman-2-carboxylic acid. These epoxides, a mixture of diastereomers, are then coupled with a protected amine, followed by deprotection to yield Nebivolol.[1] For the synthesis of (Rac)-Nebivolol-d2,15N, we will adapt this route to incorporate the isotopic labels.

Experimental Protocols

Synthesis of Key Intermediates

The synthesis begins with the preparation of the crucial chroman epoxide intermediates. The separation of the diastereomeric epoxides is a critical step to ensure the desired stereochemistry in the final product.[2] Advanced chromatographic techniques, such as centrifugal partition chromatography (CPC), have been shown to be effective for this separation, achieving purities exceeding 99%.[2]

Protocol for the Separation of Chromane Epoxide Diastereomers:

A detailed protocol for the separation of these isomers using a ternary solvent system of n-hexane/methanol/water has been described.[2] This method can be scaled up for pilot-scale production, yielding high-purity diastereomers.[2]

Introduction of Isotopic Labels

Deuterium Labeling:

To introduce the two deuterium atoms, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can be used in the reduction of a suitable keto precursor to the corresponding alcohol. This step would be performed on one of the chroman intermediates prior to the epoxide formation.

¹⁵N Labeling:

The ¹⁵N label will be introduced using ¹⁵N-benzylamine as the nitrogen source. This labeled benzylamine will be reacted with the deuterated and non-deuterated epoxide intermediates in a subsequent coupling step.

Coupling and Deprotection

The isotopically labeled intermediates will be coupled to form the protected (Rac)-Nebivolol-d2,¹⁵N. The final step involves the deprotection of the amine, typically through hydrogenolysis to remove the benzyl group, yielding the final product.[3]

Purification of this compound

The purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and undesired stereoisomers. Nebivolol has four chiral centers, leading to the possibility of ten stereoisomers.[1]

Purification Techniques:

-

Crystallization: Fractional crystallization is a common method used to separate diastereomeric pairs of Nebivolol intermediates and the final product.[4]

-

Chromatography: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful technique for separating stereoisomers.[5][6] Reverse-phase chromatography using non-chiral adsorbents has also been developed as a scalable and economical method for the separation of Nebivolol isomers.[7] A tandem two-column chromatography method has been shown to produce d- and l-nebivolol with greater than 98% purity.[7]

Impurity Profiling:

A thorough impurity profiling of the final product is essential. An isocratic reverse-phase HPLC method can be used to detect and quantify any process-related impurities and degradation products.[8]

Data Presentation

Table 1: Summary of Analytical Data for Purified Nebivolol Isomers

| Parameter | d-Nebivolol | l-Nebivolol |

| Purity (by HPLC) | > 98%[7] | > 98%[7] |

| Loading Capacity (Prep. Chrom.) | 56 g/L of adsorbent[7] | 56 g/L of adsorbent[7] |

| Productivity (Prep. Chrom.) | 20 g/L/day[7] | 20 g/L/day[7] |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Purification Steps

The purification process often involves a multi-step approach to achieve the desired purity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]

- 3. DK2346845T3 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 4. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. Preparative separation of nebivolol isomers by improved throughput reverse phase tandem two column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Guide: (Rac)-Nebivolol-d2,15N - Certificate of Analysis and Isotopic Purity Assessment

This technical guide provides a comprehensive overview of the certificate of analysis, with a focus on isotopic purity, for (Rac)-Nebivolol-d2,15N. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document outlines the typical data presented in a Certificate of Analysis, details the experimental protocols for determining isotopic purity, and illustrates the signaling pathway of Nebivolol.

Certificate of Analysis

A Certificate of Analysis (CoA) for an isotopically labeled compound like this compound provides critical data on its identity, purity, and quality. Below is a representative summary of the quantitative data typically found in a CoA, presented in a structured table for clarity.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result |

| Identity | ||

| Appearance | White to Off-White Solid | Conforms |

| ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrum (ESI+) | Consistent with Structure | Conforms |

| Purity | ||

| Chemical Purity (HPLC) | ≥98.0% | 99.5% |

| Isotopic Purity | ||

| Isotopic Enrichment (d2) | ≥95% | 98.2% |

| Isotopic Enrichment (15N) | ≥99% | 99.6% |

| Deuterium Incorporation | Report | 1.95 (d2) |

| Physical Properties | ||

| Melting Point | Report | 220-225 °C |

| Solubility | Report | Soluble in DMSO |

| Residual Solvents | ||

| As per USP <467> | Report | Meets Requirements |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is a critical quality control step for isotopically labeled compounds. The two primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for quantifying the level of isotopic enrichment.[1][2]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[3]

-

Data Acquisition: The sample is infused directly or injected via an LC system into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan mass spectrum is acquired over a relevant m/z range to encompass the unlabeled, partially labeled, and fully labeled species.

-

Data Analysis:

-

The theoretical isotopic distribution for the unlabeled compound and the desired labeled compound (this compound) is calculated.[4]

-

The relative intensities of the ion peaks corresponding to the different isotopic species in the experimental mass spectrum are measured.

-

Corrections are made for the natural abundance of isotopes (e.g., ¹³C) to accurately determine the enrichment of the incorporated isotopes (²H and ¹⁵N).[5]

-

The isotopic purity is calculated as the percentage of the desired labeled species relative to all isotopic species of the compound.[6]

-

Workflow for Isotopic Purity Determination by Mass Spectrometry:

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Stability of (Rac)-Nebivolol-d2,15N

Introduction

(Rac)-Nebivolol is a third-generation β1-adrenergic receptor antagonist used in the management of hypertension.[1] It is a racemic mixture of two enantiomers. The d-enantiomer is a potent and selective β1-adrenoceptor antagonist, while the l-enantiomer is responsible for nitric oxide-mediated vasodilation. A thorough understanding of its physical and chemical stability is crucial for its formulation, storage, and therapeutic efficacy. This guide provides a detailed overview of the stability of Nebivolol under various stress conditions, based on forced degradation studies.

Chemical Structure

-

Chemical Name: α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]

-

Molecular Formula: C₂₂H₂₅F₂NO₄

-

Molecular Weight: 405.44 g/mol

For (Rac)-Nebivolol-d2,15N, two deuterium atoms and one ¹⁵N atom replace two hydrogen atoms and one ¹⁴N atom, respectively. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

Physical and Chemical Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[2] Nebivolol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The stability of Nebivolol under different stress conditions is summarized below. The quantitative data from various studies are presented in Table 1.

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 2 hours | Susceptible to degradation, with a major degradation peak observed. | [2][3] |

| 1 N HCl, 1 hour | Degradation observed. | ||

| Base Hydrolysis | 0.1 N NaOH, 80°C, 2 hours | Very susceptible to degradation, with approximately 20% reduction in the parent drug peak and multiple degradation products. | [2] |

| 1 N NaOH, 1 hour | Degradation observed. | ||

| Neutral Hydrolysis | Water, 80°C, 2 hours | Partial degradation observed. | [2][3] |

| 60°C, 8 hours | No degradation observed. | ||

| Oxidative Degradation | 3% H₂O₂, room temperature | Partial degradation observed. | [2][3] |

| 10% H₂O₂, 24 hours | Degradation observed. | ||

| 30% H₂O₂ | Significant decomposition occurred. | [4] | |

| Thermal Degradation | Dry heat, 90°C, 2 hours | Partial degradation observed. | [2] |

| Dry heat | Stable. | [4] | |

| Photolytic Degradation | UV light | No significant influence on the drug. | [4] |

| Simulated sunlight | Undergoes direct photolysis. The presence of dissolved organic matter can either promote or retard photodegradation. | [5] |

Table 1: Summary of Forced Degradation Studies on Nebivolol Hydrochloride.

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below.

Forced Degradation Stock Solution Preparation

A stock solution of analytically pure Nebivolol hydrochloride (25 mg) is prepared by dissolving it in a 25 ml volumetric flask with methanol.[2] This stock solution is then used for the various stress studies.

Acid Hydrolysis

-

Protocol: 1 ml of the stock solution is taken in a 10 ml volumetric flask. 5 ml of 0.1 N HCl is added, and the solution is boiled for 2 hours at 80°C.[2] After cooling, the solution is neutralized and diluted with the mobile phase to a final concentration of 5 µg/ml for analysis.[2]

-

Analysis: The stressed sample is analyzed by a stability-indicating HPLC method to resolve the degradation products from the parent drug.

Base Hydrolysis

-

Protocol: 1 ml of the stock solution is placed in a 10 ml volumetric flask. 5 ml of 0.1 N NaOH is added, and the mixture is heated at 80°C for 2 hours.[2] After cooling, the solution is neutralized and diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

-

Analysis: The sample is analyzed using a validated HPLC method.

Neutral Hydrolysis

-

Protocol: 1 ml of the stock solution is combined with 5 ml of water in a 10 ml volumetric flask and boiled at 80°C for 2 hours.[2] The solution is then cooled and diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

-

Analysis: Chromatographic analysis is performed to assess the extent of degradation.

Oxidative Degradation

-

Protocol: 1 ml of the stock solution is treated with 5 ml of 3% hydrogen peroxide in a 10 ml volumetric flask.[2] The solution is kept at room temperature, and after the specified time, it is diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

-

Analysis: The sample is injected into the HPLC system for analysis.

Thermal Degradation

-

Protocol: A sample of the bulk drug is exposed to dry heat in an oven at 90°C for 2 hours.[2] After heating, 25 mg of the drug is weighed, dissolved in methanol in a 25 ml volumetric flask, and then diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

-

Analysis: The sample is analyzed by HPLC.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on Nebivolol.

Caption: Forced degradation workflow for Nebivolol.

Logical Relationship of Stability Assessment

The following diagram outlines the logical progression from identifying stress factors to understanding the degradation profile.

Caption: Logic of Nebivolol stability assessment.

Conclusion

The available data indicates that Nebivolol is susceptible to degradation under acidic, basic, and oxidative conditions, and to a lesser extent, under neutral hydrolysis and thermal stress. It is relatively stable to photolytic stress. This information is critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions. While specific stability data for this compound is not available, its stability profile is expected to be very similar to that of unlabeled Nebivolol. The deuterium and ¹⁵N labeling are unlikely to significantly impact the chemical reactivity of the molecule under these conditions. Researchers and drug development professionals should consider these degradation pathways when working with Nebivolol and its isotopically labeled analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Photochemical degradation of nebivolol in different natural organic matter solutions under simulated sunlight irradiation: Kinetics, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (Rac)-Nebivolol-d2,15N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Nebivolol-d2,15N, a stable isotope-labeled analog of the cardiovascular drug Nebivolol. This document covers its commercial availability, potential applications in research, relevant signaling pathways, and detailed experimental protocols for its use as an internal standard in pharmacokinetic studies.

Commercial Availability and Procurement

Procurement Strategy:

-

Identify a Custom Synthesis Supplier: Seek out contract research organizations (CROs) or chemical synthesis companies with expertise in stable isotope labeling. Key suppliers in this area include those who explicitly offer the synthesis of labeled pharmaceutical standards.

-

Submit a Synthesis Request: Provide the supplier with the following information:

-

Compound Name: this compound

-

CAS Number of Parent Compound: 99200-09-6 (for rac-Nebivolol)

-

Required Isotopic Purity: Specify the desired percentage of d2 and 15N incorporation.

-

Chemical Purity: Define the required purity level as determined by methods like HPLC.

-

Quantity: Specify the amount of the final compound needed (typically in milligrams).

-

Required Analytical Data: Request a Certificate of Analysis (CoA) that includes identity confirmation (e.g., by Mass Spectrometry and NMR) and purity assessment.

-

Scientific and Research Applications

The primary application for this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of both deuterium (d2) and a heavy nitrogen (15N) atom provides a distinct mass shift from the unlabeled parent drug, making it an ideal tool for pharmacokinetic (PK) and drug metabolism studies.

Key Applications:

-

Pharmacokinetic (PK) Studies: Accurate quantification of Nebivolol in biological matrices such as plasma, serum, and urine to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Nebivolol.

-

Therapeutic Drug Monitoring (TDM): Ensuring that Nebivolol concentrations in patients are within the therapeutic range.

-

Metabolite Identification: Aiding in the structural elucidation of Nebivolol metabolites by providing a known isotopic signature.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[1][2][3]

Signaling Pathways of Nebivolol

Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other β-blockers. It acts as a highly selective β1-adrenergic receptor antagonist and also promotes vasodilation through the nitric oxide (NO) pathway.[4][5][6]

-

β1-Adrenergic Receptor Blockade: The d-enantiomer of Nebivolol is primarily responsible for its high affinity and selective blockade of β1-adrenergic receptors in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure.[4]

-

Nitric Oxide-Mediated Vasodilation: The l-enantiomer of Nebivolol stimulates β3-adrenergic receptors in endothelial cells.[6] This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[4][5][7]

The following diagram illustrates the key signaling pathways of Nebivolol.

Caption: Nebivolol's dual mechanism of action.

Quantitative Data

The following tables summarize key quantitative parameters for Nebivolol.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| β1-adrenergic | 0.88 |

| β2-adrenergic | 44 |

| 5-HT1A | 20 |

| 5-HT2 | 700 |

| α1-adrenergic | 1160 |

Data sourced from Tocris Bioscience.

Table 2: Pharmacokinetic Parameters of d,l-Nebivolol (20 mg single dose)

| Parameter | Extensive Metabolizers (Mean ± SD) |

| Cmax (ng/mL) | 7.14 |

| Tmax (hours) | 1.5 - 4 |

| AUC (ng*h/mL) | 41.50 ± 29.76 |

| Half-life (d-Nebivolol) | ~12 hours |

Data sourced from FDA Clinical Pharmacology Review and DrugBank.[4]

Experimental Protocol: Quantification of Nebivolol in Human Plasma using this compound by LC-MS/MS

This protocol provides a general methodology for the quantification of Nebivolol in human plasma. It should be validated in the end-user's laboratory to ensure compliance with regulatory guidelines (e.g., FDA, EMA).

5.1. Materials and Reagents

-

(Rac)-Nebivolol (analytical standard)

-

This compound (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

5.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve (Rac)-Nebivolol and this compound in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Serially dilute the Nebivolol stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

5.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank plasma).

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.4. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Nebivolol from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nebivolol: To be determined based on the parent compound's mass (m/z 406.2) and its most abundant fragment ion.

-

This compound: To be determined based on the labeled compound's mass (m/z 409.2) and its corresponding fragment ion.

-

5.5. Method Validation

The bioanalytical method should be validated for:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, bench-top, long-term)

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Nebivolol quantification.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. scispace.com [scispace.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Metabolism of (Rac)-Nebivolol-d2,15N in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of (Rac)-Nebivolol, with a specific focus on studies utilizing human liver microsomes (HLMs). While this document refers to (Rac)-Nebivolol-d2,15N, a stable isotope-labeled variant, the quantitative metabolic data presented herein is based on studies of unlabeled (Rac)-Nebivolol, serving as a reliable surrogate for understanding its metabolic fate. The inclusion of deuterium and 15N isotopes in the molecular structure of Nebivolol is a common strategy in drug metabolism studies, primarily for use as an internal standard in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled analyte and its metabolites.

Introduction to Nebivolol Metabolism

Nebivolol, a third-generation beta-blocker, is a racemic mixture of d- and l-enantiomers, both contributing to its therapeutic effects. It is primarily metabolized in the liver, with the cytochrome P450 enzyme system playing a crucial role. The major metabolic pathways include aromatic and alicyclic hydroxylation, N-dealkylation, and subsequent glucuronidation. The primary enzyme responsible for the oxidative metabolism of Nebivolol is CYP2D6, a polymorphic enzyme, leading to significant inter-individual variability in drug clearance.[1][2] Other enzymes, such as CYP2C19 and CYP3A4, contribute to a lesser extent.[3] The main pharmacologically active metabolite is 4-hydroxy-nebivolol.[3]

Quantitative Analysis of Nebivolol Metabolism

The following tables summarize the key quantitative data related to the in vitro metabolism of Nebivolol in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxy-Nebivolol Formation by CYP2D6 Variants

This table presents the kinetic parameters for the formation of 4-hydroxy-nebivolol from Nebivolol, catalyzed by the wild-type CYP2D6.1 and several of its genetic variants. This data is crucial for understanding the impact of genetic polymorphism on Nebivolol metabolism.

| CYP2D6 Variant | Vmax (pmol/min/pmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP) |

| CYP2D6.1 (Wild Type) | 18.5 ± 1.2 | 5.8 ± 0.9 | 3.19 |

| CYP2D6.2 | 16.9 ± 1.5 | 6.2 ± 1.3 | 2.73 |

| CYP2D6.10 | 3.2 ± 0.4 | 10.1 ± 2.1 | 0.32 |

| CYP2D6.17 | 10.1 ± 1.1 | 8.9 ± 1.8 | 1.13 |

| CYP2D6.41 | 11.2 ± 1.3 | 7.5 ± 1.5 | 1.49 |

Data adapted from a study on unlabeled Nebivolol.

Table 2: Metabolic Stability of Nebivolol in Human Liver Microsomes

This table provides an example of metabolic stability data for Nebivolol in pooled human liver microsomes. Such data is essential for predicting the in vivo clearance of the drug.

| Parameter | Value |

| HLM Concentration | 0.5 mg/mL |

| Nebivolol Concentration | 1 µM |

| Half-life (t½) | 35 min |

| Intrinsic Clearance (Clint) | 39.6 µL/min/mg protein |

Data is representative and based on typical values for a moderately metabolized compound.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism in human liver microsomes.

Incubation of this compound with Human Liver Microsomes

Objective: To determine the rate and profile of metabolite formation from this compound in a controlled in vitro system.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Add the this compound stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the terminated samples to precipitate the proteins.

-

Transfer the supernatant to a clean tube for subsequent analysis by LC-MS/MS.

LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on the exact mass of the labeled compound.

-

4-Hydroxy-Nebivolol: 422.2 -> 151.1

-

Unlabeled Nebivolol (as a control): 406.2 -> 151.1

-

Visualizations

Metabolic Pathway of Nebivolol

The following diagram illustrates the primary Phase I metabolic pathways of Nebivolol in human liver microsomes.

Caption: Phase I and II metabolic pathways of Nebivolol.

Experimental Workflow

The diagram below outlines the general workflow for studying the in vitro metabolism of this compound in human liver microsomes.

Caption: Workflow for in vitro metabolism studies.

References

An In-depth Technical Guide to the Solubility Characteristics of (Rac)-Nebivolol-d2,15N

Disclaimer: This document provides a technical overview of the solubility characteristics of Nebivolol. Specific quantitative data for the isotopically labeled compound (Rac)-Nebivolol-d2,15N is not publicly available and must be determined empirically. The data presented herein for the parent compound, Nebivolol Hydrochloride, serves as a close proxy, as deuterium and 15N labeling are not expected to significantly alter its fundamental solubility properties.

Introduction

This compound is a deuterated and nitrogen-15 isotopically labeled form of Nebivolol, a third-generation beta-blocker used in the treatment of hypertension and heart failure.[1][2] As a highly selective β1-adrenergic receptor antagonist, its racemic mixture contains the d-enantiomer responsible for this blocking activity and the l-enantiomer, which contributes to its unique vasodilatory effects.[1] These effects are mediated through the L-arginine/nitric oxide (NO) pathway.[2][3] Understanding the solubility of this labeled compound is critical for its use as an internal standard in quantitative bioanalysis, for conducting metabolism studies, and for the development of stable formulations.

Nebivolol Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4] Its solubility is a key determinant of its dissolution rate and subsequent bioavailability.

Solubility Profile

The solubility of Nebivolol has been determined in a range of aqueous and organic solvents. The following table summarizes the available qualitative and quantitative data for the parent compound, Nebivolol Hydrochloride.

Table 1: Solubility of Nebivolol Hydrochloride in Various Solvents

| Solvent | Solubility Description | Quantitative Value (µg/mL) | Reference |

| Aqueous Solvents | |||

| Water | Poorly soluble | Not specified | [5] |

| Polar Protic Solvents | |||

| Methanol | Soluble | Not specified | [5] |

| Ethanol | Sparingly soluble | Not specified | [5] |

| Propylene Glycol | Sparingly soluble / Soluble | > 2000 | [4][5] |

| Polyethylene Glycol (PEG 400) | Sparingly soluble / Soluble | > 2000 | [4] |

| Glycerine | Soluble | > 2000 | [4] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [5] |

| N,N-Dimethylformamide (DMF) | Soluble | Not specified | [5] |

| Acetone | Soluble | Not specified | [6] |

| Non-Polar Solvents | |||

| Dichloromethane | Very slightly soluble | Not specified | [5] |

| Toluene | Very slightly soluble | Not specified | |

| Hexane | Very slightly soluble | Not specified | [5] |

| Other | |||

| Tween 80 | Soluble | > 2000 | [4] |

Note: "Sparingly soluble" and "Very slightly soluble" are qualitative terms as defined by pharmacopeial standards. Quantitative data is derived from graphical representations in cited literature where applicable.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining equilibrium solubility is the Saturation Shake-Flask Method .[7] This method is considered the gold standard.[7][8]

3.1 Principle An excess amount of the solid compound, in this case this compound, is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. Once equilibrium is achieved, the saturated solution is separated from the excess solid and the concentration of the dissolved compound is quantified.

3.2 Detailed Methodology

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent (e.g., water, methanol, DMSO). The amount of solid should be enough to ensure a suspension remains after equilibrium.[7]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][8][9] The pH of aqueous suspensions should be verified at the beginning and end of the experiment.[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

High-speed centrifugation.

-

Filtration using a low-binding filter (e.g., a 0.45 µm PVDF or PTFE syringe filter) suitable for the solvent used.[10]

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly suitable for isotopically labeled compounds.[9]

-

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.[10]

-

-

Reporting: The final solubility is reported in units such as mg/mL or µg/mL, along with the specific solvent and temperature conditions.

Visualizations

4.1 Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2 Signaling Pathways of Nebivolol

Nebivolol exhibits a dual mechanism of action. The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer promotes vasodilation by stimulating nitric oxide (NO) production via β3-adrenergic receptor agonism.[1][2][11]

Caption: Dual signaling pathways of Nebivolol's enantiomers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]

- 6. rroij.com [rroij.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (Rac)-Nebivolol-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound (Rac)-Nebivolol-d2,15N, including its molecular characteristics, plausible analytical methodologies, and its relevant signaling pathways. This information is intended to support research and development activities involving this specific labeled variant of Nebivolol.

Core Compound Data

Isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium (d2) and a heavy nitrogen isotope (15N) into the Nebivolol structure allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, derived from the known formula of Nebivolol.

| Property | Value | Source/Calculation |

| Chemical Formula | C₂₂H₂₃D₂F₂¹⁵NO₄ | Calculated |

| Molecular Weight (Monoisotopic) | 408.18 g/mol | Calculated |

| Molecular Weight (Average) | 408.46 g/mol | Calculated |

| Base Compound (Nebivolol) Formula | C₂₂H₂₅F₂NO₄ | [1] |

| Base Compound (Nebivolol) Molecular Weight | 405.43 g/mol | [1] |

Calculation Note: The molecular weight of this compound is calculated by taking the molecular weight of the unlabeled Nebivolol (405.43 g/mol ), subtracting the mass of two protium atoms (2 x 1.008 g/mol ), adding the mass of two deuterium atoms (2 x 2.014 g/mol ), subtracting the mass of a ¹⁴N atom (14.003 g/mol ), and adding the mass of a ¹⁵N atom (15.000 g/mol ).

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the quantitative determination of this compound in human plasma.

2. Materials and Reagents:

- This compound reference standard

- (Rac)-Nebivolol-d8 as an internal standard (IS)

- HPLC-grade acetonitrile, methanol, and water

- Formic acid

- Human plasma (K₂EDTA as anticoagulant)

3. Chromatographic Conditions:

- HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Elution: A suitable gradient to separate the analyte from matrix components.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- This compound: To be determined empirically based on precursor and product ions.

- Internal Standard ((Rac)-Nebivolol-d8): To be determined empirically based on precursor and product ions.

- Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

5. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

- Vortex for 10 seconds.

- Add 400 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 50:50 A:B).

- Inject into the LC-MS/MS system.

6. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2]

Signaling Pathways and Logical Relationships

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It acts as a selective antagonist of β1-adrenergic receptors and also promotes vasodilation through the L-arginine/nitric oxide (NO) pathway.[3]

Nebivolol's Dual Mechanism of Action

The diagram below illustrates the signaling pathway of Nebivolol, highlighting its effects on both the β1-adrenergic receptor and the nitric oxide pathway.

Caption: Dual signaling pathway of Nebivolol.

This pathway demonstrates that the d-enantiomer of Nebivolol is primarily responsible for the selective β1-adrenergic receptor blockade, leading to reduced heart rate and contractility.[4] In parallel, the l-enantiomer acts as an agonist on β3-adrenergic receptors, stimulating endothelial nitric oxide synthase (eNOS) to increase the production of nitric oxide (NO).[3][5] This results in vasodilation, contributing to the overall antihypertensive effect of the drug.[3][6]

References

- 1. (Rac)-Nebivolol | TargetMol [targetmol.com]

- 2. Determination of nebivolol and valsartan in a fixed-dose combination by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]

Technical Guide: Storage and Handling of (Rac)-Nebivolol-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth recommendations for the proper storage and handling of (Rac)-Nebivolol-d2,15N, an isotopically labeled form of Nebivolol, a selective beta-1 adrenergic receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Compound Specifications

| Parameter | Value |

| Chemical Name | (Rac)-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d2,15N] |

| Molecular Formula | C₂₂H₂₃D₂F₂¹⁵NO₄ |

| Appearance | Solid |

| Purity | Typically ≥98% |

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the isotopic enrichment of this compound. The following conditions are recommended based on data for structurally similar compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C. | Minimizes chemical degradation and preserves long-term stability. |

| Humidity | Store in a dry environment. | Protects against hydrolysis and moisture-induced degradation. Use of a desiccator is recommended. |

| Light Exposure | Protect from light. | Prevents photolytic degradation. Store in an opaque or amber vial. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |

Handling Procedures

Due to the potent pharmacological activity of Nebivolol, appropriate personal protective equipment (PPE) and handling practices are mandatory.

3.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

-

Eye Protection: Safety glasses or goggles should be worn at all times.

-

Lab Coat: A standard laboratory coat is necessary to protect from accidental spills.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.2. General Handling

-

Handle the compound in a well-ventilated area, preferably within a fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Minimize the generation of dust.

-

After handling, wash hands thoroughly with soap and water.

Experimental Protocols

4.1. Preparation of Stock Solutions

A common solvent for Nebivolol and its analogues is Dimethyl Sulfoxide (DMSO).

Methodology:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

-

Weigh the desired amount of the compound using an analytical balance in a controlled environment.

-

Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.

-

Vortex or sonicate the solution gently to ensure complete dissolution.

-

Store stock solutions at -20°C in tightly sealed, light-protected vials. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Nebivolol Signaling Pathway

Nebivolol exhibits a dual mechanism of action, which is crucial for its therapeutic effects. It acts as a selective antagonist of β1-adrenergic receptors and also promotes vasodilation through the nitric oxide (NO) pathway.[1]

Caption: Dual signaling pathway of Nebivolol's enantiomers.

Safety and Toxicology

While specific toxicological data for this compound is not available, the data for Nebivolol hydrochloride should be considered.

-

Acute Effects: Harmful if swallowed.[2] May cause irritation to the eyes, skin, and respiratory tract.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide is intended for research purposes only and not for human or veterinary use. Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.

References

Methodological & Application

Application Note: Quantification of Nebivolol in Human Plasma using (Rac)-Nebivolol-d2,15N as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nebivolol in human plasma using a stable isotope-labeled internal standard, (Rac)-Nebivolol-d2,15N, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and nitric oxide-mediated vasodilatory properties, making it effective in the management of hypertension and heart failure.[1][2] Accurate and reliable quantification of Nebivolol in biological matrices is essential for clinical and pharmaceutical research. LC-MS/MS offers high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. While published methods often use Nebivolol-d4, the principles and procedures outlined here are directly applicable to this compound.

Experimental Protocols

Materials and Reagents

-

Nebivolol hydrochloride reference standard

-

This compound (or a suitable deuterated analog like Nebivolol-d4) internal standard (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject a portion onto the LC-MS/MS system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Nebivolol.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)[3] |

| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid[3] |

| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 75:25, v/v)[3] |

| Gradient | Isocratic (e.g., 70% B) or a suitable gradient |

| Flow Rate | 0.5 - 1.0 mL/min[4][5] |

| Column Temperature | 35 - 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Nebivolol | This compound (or Nebivolol-d4) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 406.2 | 409.2 (or 410.2 for d4) |

| Product Ion (m/z) | 151.1 | 151.1 (or 151.0 for d4)[4] |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

| Capillary Voltage | Optimized for the specific instrument | Optimized for the specific instrument |

Method Validation

A summary of typical validation parameters for a Nebivolol LC-MS/MS assay is presented below.

| Parameter | Typical Range/Value |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 15%[6] |

| Inter-day Precision (%RSD) | < 15%[6] |

| Accuracy (% Bias) | Within ±15%[3] |

| Recovery | 70 - 90% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability (Freeze-thaw, Bench-top) | Stable under typical laboratory conditions[6] |

Data Presentation

The following tables summarize the quantitative data for a typical Nebivolol LC-MS/MS assay.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Nebivolol | 0.05 - 50 | > 0.99 |

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 0.05 | < 15% | < 15% | ± 20% |

| Low | 0.15 | < 15% | < 15% | ± 15% |

| Medium | 5 | < 15% | < 15% | ± 15% |

| High | 40 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low | 0.15 | 85.2 | 98.7 |

| High | 40 | 88.1 | 101.2 |

Visualizations

Experimental Workflow

Caption: Workflow for Plasma Sample Preparation and Analysis.

Logical Relationship of Method Components

Caption: Key Stages of the LC-MS/MS Bioanalytical Method.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Nebivolol in human plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, ensuring reliable data for pharmacokinetic and other drug development studies.

References

- 1. Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for Nebivolol Quantification in Human Plasma using (Rac)-Nebivolol-d2,15N Internal Standard

Application Note and Protocol for Researchers and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of nebivolol in human plasma. The method utilizes a stable isotope-labeled internal standard, (Rac)-Nebivolol-d2,15N, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and accuracy for pharmacokinetic and bioequivalence studies.

Principle

This method involves the extraction of nebivolol and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure selective detection.

Experimental Protocols

-

Nebivolol reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Purified water

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) or equivalent[1]

-

Data acquisition and processing software

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of nebivolol and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the nebivolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of nebivolol into blank human plasma.

-

Pipette 100 µL of human plasma sample (blank, standard, or QC) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL of this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[1] |

| Mobile Phase | A: 5 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 70% B[1] |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nebivolol: m/z 406.2 -> 151.1this compound: m/z 409.2 -> 151.1 (Predicted) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Ion Source Temp. | 500°C |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of nebivolol and the internal standard.

-

Linearity and Range: The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range. A correlation coefficient (r²) of >0.99 is generally required.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

-

Recovery: The extraction recovery of nebivolol and the internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards.

-

Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the plasma matrix.

-

Stability: The stability of nebivolol in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

Data Presentation

Table 2: Summary of Method Validation Parameters (Example Data)

| Validation Parameter | Result |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Accuracy (%) | 95.2 - 103.5 |

| Inter-day Accuracy (%) | 96.8 - 102.1 |

| Intra-day Precision (%RSD) | < 6.5 |

| Inter-day Precision (%RSD) | < 8.2 |

| Mean Recovery (%) | Nebivolol: ~85%IS: ~88% |

Visualizations

References

Application Note: Quantification of Nebivolol in Human Plasma by LC-MS/MS

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension and heart failure. It is a racemic mixture of d-nebivolol and l-nebivolol. Accurate and reliable quantification of nebivolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nebivolol in human plasma using a stable isotope-labeled internal standard, (Rac)-Nebivolol-d4.

Principle

The method involves the extraction of nebivolol and the internal standard from human plasma via protein precipitation or liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Nebivolol hydrochloride reference standard

-

(Rac)-Nebivolol-d4 (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Perchloric acid (for protein precipitation)

-

Diethyl ether and dichloromethane (for liquid-liquid extraction)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., MDS Sciex API 4000) with a Turbo-Ion spray source[1]

-

Analytical column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent[1]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of nebivolol and (Rac)-Nebivolol-d4 by dissolving the appropriate amount of each compound in methanol.

-

Working Solutions: Prepare serial dilutions of the nebivolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation

Two common extraction methods are presented below.

Method 1: Protein Precipitation [2][3]

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 400 µL of acetonitrile or 10% perchloric acid to precipitate plasma proteins.[2][3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction [1][4][5]

-

Pipette 500 µL of human plasma into a glass tube.

-

Add 50 µL of the internal standard working solution.

-

Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).[5]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm[1] |

| Mobile Phase | Acetonitrile : 0.01% Formic acid in water (60:40, v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.0 minutes[1] |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebivolol Transition | m/z 406.0 -> 151.0[1] |

| (Rac)-Nebivolol-d4 Transition | m/z 410.2 -> 151.0[1][4] |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for the quantification of nebivolol in human plasma.

Table 1: Linearity and Sensitivity

| Linearity Range (pg/mL) | LLOQ (pg/mL) | Correlation Coefficient (r²) | Reference |

| 50 - 5000 | 30 | > 0.99 | [1] |

| 10 - 4000 | 10 | > 0.99 | [4] |

| 20 - 6000 | 20 | > 0.99 | [6] |

| 50 - 10,000 | 50 | > 0.99 | [5] |

| 25 - 2500 | 25 | > 0.99 | [7] |

Table 2: Precision and Accuracy

| Concentration Level | Within-Batch Precision (%RSD) | Between-Batch Precision (%RSD) | Within-Batch Accuracy (%) | Between-Batch Accuracy (%) | Reference |

| LLOQ, LQC, MQC, HQC | 0.33 - 8.67 | 0.33 - 8.67 | 87.00 - 100.40 | 87.00 - 100.40 | [1] |

| LLOQ, LQC, MQC, HQC | 0.7 - 8.2 | 0.7 - 8.2 | N/A | N/A | [4] |

| LLOQ, LQC, MQC, HQC | < 15 | < 15 | 85 - 115 | 85 - 115 | [6] |

| LLOQ, LQC, MQC, HQC | < 10 | < 10 | < 10 | < 10 | [5] |

Table 3: Recovery and Stability

| Parameter | Result | Reference |

| Mean Recovery (Nebivolol) | 67.67% | [1] |

| Mean Recovery (IS) | 68.74% | [1] |

| Mean Recovery (Nebivolol) | 87.71% | [4] |

| Mean Recovery (IS) | 84.97% | [4] |

| Freeze-Thaw Stability | Stable for at least 3 cycles | [1][5][7] |

| Bench-Top Stability | Stable for at least 4 hours at room temperature | [7] |

| Long-Term Stability | Stable at -20°C | [8] |

Visualizations

Caption: Experimental workflow for the quantification of nebivolol in human plasma.

Caption: Logical relationship of bioanalytical method validation parameters.

References

- 1. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid quantification of nebivolol in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective analysis of nebivolol isomers in human plasma by high-performance liquid chromatography-tandem mass spectrometry: application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Nebivolol Utilizing a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of nebivolol, a third-generation beta-blocker, utilizing a stable isotope-labeled internal standard. While the user specified (Rac)-Nebivolol-d2,15N, published literature more commonly details the use of (Rac)-Nebivolol-d4. The methodologies presented here are based on the established use of a deuterated internal standard and are directly applicable, with minor adjustments to mass spectrometry parameters to account for the specific mass of the chosen isotopologue.

Introduction to Nebivolol Pharmacokinetics

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with vasodilatory properties mediated by nitric oxide. It is administered as a racemic mixture of d- and l-enantiomers. The d-enantiomer is responsible for the beta-blocking activity. Nebivolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to significant inter-individual variability in its pharmacokinetic profile. This variability is particularly pronounced between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates. The main metabolic pathways include aromatic hydroxylation and direct glucuronidation, resulting in the formation of active hydroxylated metabolites.

The use of a stable isotope-labeled internal standard, such as (Rac)-Nebivolol-d4, is the gold standard for the bioanalysis of nebivolol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Quantitative Data Summary

The pharmacokinetic parameters of nebivolol are significantly influenced by the CYP2D6 metabolizer status of the individual. Below is a summary of key pharmacokinetic parameters for d,l-nebivolol in different populations.

Table 1: Pharmacokinetic Parameters of d,l-Nebivolol in Healthy Adult Volunteers (Single Dose)

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Bioavailability | ~12% | ~96% | [1] |

| Tmax (h) | 1.5 - 4 | 3 - 6 | [2] |

| Cmax (ng/mL) after 20 mg dose | ~4.64 | Significantly Higher | [3] |

| t½ (h) | ~12 | ~19 | [4] |

| AUC₀-∞ | ~15-fold lower than PMs | ~15-fold higher than EMs | [5] |

| CL (L/h) after IV dose | 51.6 ± 11.6 | 15 - 18 | [5][6] |

Table 2: Pharmacokinetic Parameters of d- and l-Nebivolol Enantiomers in Hypertensive Patients

| Parameter | d-Nebivolol | l-Nebivolol | Reference |

| Cmax (ng/mL) | 1.2 | 2.5 | [5] |

Table 3: Influence of Special Populations on Nebivolol Pharmacokinetics

| Population | Key Pharmacokinetic Changes | Reference |

| Obese Subjects | Increased Clearance (CL) from 51.6 to 71.6 L/h | [5][6] |

| Chronic Kidney Disease | 3-fold greater AUC₀-∞ | [5] |

Experimental Protocols

Protocol 1: Quantification of Nebivolol Enantiomers in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of d- and l-nebivolol in human plasma using a stable isotope-labeled internal standard (e.g., (Rac)-Nebivolol-d4).

1. Materials and Reagents:

-

d,l-Nebivolol reference standard

-

(Rac)-Nebivolol-d4 (or other specified stable isotope-labeled nebivolol) as internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium carbonate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., (Rac)-Nebivolol-d4 in methanol).

-

Vortex for 30 seconds.

-

Add 200 µL of 2% formic acid in water and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Chiral column (e.g., Chiralpak AD-H, 5 µm) for enantiomeric separation

-

Mobile Phase: Acetonitrile and 10 mM ammonium carbonate in water (e.g., 80:20 v/v)

-

Flow Rate: 0.9 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Nebivolol: m/z 406.2 → 151.1[7]

-

Nebivolol-d4: m/z 410.2 → 151.1 (adjust for specific IS)

-

-

Data Analysis: Use appropriate software (e.g., Analyst) to integrate peak areas and calculate concentration based on the ratio of the analyte peak area to the internal standard peak area.

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of nebivolol into blank plasma.

-

Process the calibration standards and QCs along with the unknown samples.

-

The calibration curve should be linear over the desired concentration range (e.g., 20.0 to 6000 pg/mL) with a correlation coefficient (r²) > 0.99.

-

The accuracy and precision of the QCs should be within ±15% (±20% at the lower limit of quantification).

Visualizations

Nebivolol Metabolic Pathway

References

- 1. Clinical Pharmacokinetics of Nebivolol | Semantic Scholar [semanticscholar.org]

- 2. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. Clinical pharmacokinetics of nebivolol: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study and cardiovascular monitoring of nebivolol in normal and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (Rac)-Nebivolol-d2,15N in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Introduction

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled internal standard for Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the treatment of hypertension. In drug metabolism and pharmacokinetic (DMPK) studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices. This compound, by virtue of its identical chemical properties and distinct mass, co-elutes with the unlabeled drug during chromatographic separation, effectively compensating for variability in sample preparation and instrument response. This application note provides a detailed protocol for the use of this compound in a typical DMPK assay for the quantification of Nebivolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

-

Pharmacokinetic (PK) Studies: Determination of key PK parameters such as Cmax, Tmax, AUC, and half-life of Nebivolol in plasma.

-

Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Nebivolol.

-

Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Nebivolol.

-

Metabolite Identification and Quantification: Although this compound is primarily used for the parent drug, understanding the parent drug's concentration is fundamental to studying its metabolism.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Nebivolol in Healthy Volunteers

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Cmax (ng/mL) | 1.05 ± 0.35 | 5.24 ± 0.48 | [1] |

| Tmax (h) | 1.5 - 4 | 1.5 - 4 | [2] |

| AUC0-t (ng·h/mL) | 7.35 ± 2.48 | 139.22 ± 20.80 | [1] |

| Half-life (t½) (h) | ~12 | ~19 | [2][3] |

| Oral Bioavailability | ~12% | ~96% | [4] |

| Clearance (L/h) | 51.6 ± 11.6 | 15 - 18 | [5][6] |

Table 2: Typical LC-MS/MS Method Parameters for Nebivolol Quantification

| Parameter | Typical Value | Reference |

| LC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | [7] |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | [7][8] |

| Flow Rate | 0.8 mL/min | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |

| MRM Transition (Nebivolol) | m/z 406.2 -> 151.0 | [7][10] |

| MRM Transition (Nebivolol-d4 IS) | m/z 410.2 -> 151.0 | [7][10] |

| Linearity Range | 20.0 to 6000 pg/mL | |

| Intra- & Inter-day Precision | < 15% | |

| Accuracy | 85% - 115% |

Experimental Protocols

Protocol 1: Quantification of Nebivolol in Human Plasma using LC-MS/MS